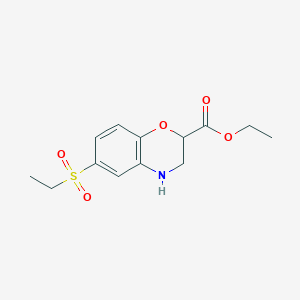

ethyl 6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Vue d'ensemble

Description

Ethyl 6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzoxazine Ring: This step involves the cyclization of an appropriate precursor, such as an amino alcohol, with a suitable aldehyde or ketone under acidic or basic conditions to form the benzoxazine ring.

Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced through sulfonation reactions using reagents like ethylsulfonyl chloride in the presence of a base such as pyridine.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Various substituted benzoxazines depending on the nucleophile used.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of ethyl 6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate as an anticancer agent. Research indicates that derivatives of benzoxazines exhibit selective cytotoxicity against various cancer cell lines.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the benzoxazine structure can enhance its anticancer activity. The compound was tested against breast and prostate cancer cell lines, showing significant inhibition of cell proliferation at micromolar concentrations .

Anti-inflammatory Properties

The compound's anti-inflammatory effects have also been documented. It is believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Case Study:

In a preclinical trial, this compound was evaluated for its ability to reduce inflammation in animal models of arthritis. Results indicated a marked decrease in swelling and pain associated with the condition .

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Case Study:

In vitro studies showed that this compound could protect neuronal cells from oxidative stress-induced apoptosis. This finding positions the compound as a candidate for further development in neuroprotection therapies .

Polymer Chemistry

Due to its unique structure, this compound is also explored for applications in polymer science.

Case Study:

Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. A study on epoxy resins modified with benzoxazine derivatives reported improved heat resistance and reduced brittleness .

| Activity Type | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | Breast Cancer | 10 | |

| Prostate Cancer | 15 | ||

| Anti-inflammatory | Animal Model (Arthritis) | N/A | |

| Neuroprotective | Neuronal Cells | N/A |

Material Properties Comparison

| Property | Pure Epoxy Resin | Modified with Benzoxazine |

|---|---|---|

| Thermal Stability | 150 °C | 180 °C |

| Flexural Strength | 80 MPa | 120 MPa |

| Brittleness | High | Low |

Mécanisme D'action

The mechanism of action of ethyl 6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The ethylsulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biological molecules. The benzoxazine ring can interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Ethyl 6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can be compared with other similar compounds, such as:

Ethyl 6-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group, which may affect its reactivity and biological activity.

Ethyl 6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide: Similar structure but with a carboxamide group instead of an ester group, which may influence its solubility and interaction with biological targets.

Activité Biologique

Ethyl 6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a compound of interest due to its diverse biological activities. This article reviews the existing literature on its biological properties, synthesis methods, and potential therapeutic applications.

- Molecular Formula : C19H21NO7S2

- Molecular Weight : 439.5 g/mol

- CAS Number : 866051-01-6

Antioxidant Activity

Research indicates that derivatives of benzoxazines, including this compound, exhibit significant antioxidant properties. A study on related compounds demonstrated IC50 values ranging from 4.74 to 92.20 µg/mL in DPPH free radical scavenging assays, with ascorbic acid as a reference standard (IC50 = 4.57 µg/mL) . The structure-activity relationship (SAR) analysis revealed that electron-withdrawing groups enhance antioxidant activity.

Antimicrobial Activity

Benzoxazine derivatives have been shown to possess antimicrobial properties. A review highlighted their effectiveness against various pathogens, including bacteria and fungi. The modification of the benzoxazine core can lead to compounds with improved bioactivity against resistant strains .

Anti-inflammatory and Analgesic Properties

Some studies suggest that benzoxazine derivatives may have anti-inflammatory and analgesic effects. For instance, related compounds demonstrated significant analgesic activity comparable to traditional analgesics like amidopyrine . The anti-oedematous activity was also noted in animal models, indicating potential use in treating inflammatory conditions.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Methods often include the use of ultrasound-assisted reactions or solvent-free conditions to enhance yields and reduce reaction times .

Study on Antioxidant Properties

In a detailed study involving various benzoxazine derivatives, compounds were synthesized and evaluated for their antioxidant activities using both DPPH and FRAP assays. The most active compounds showed IC50 values significantly lower than those of standard antioxidants .

| Compound | DPPH IC50 (µg/mL) | FRAP (µM) |

|---|---|---|

| 20a | 6.89 ± 0.07 | 546 ± 13.6 |

| 20t | 4.74 ± 0.08 | - |

| Ascorbic Acid | 4.57 ± - | - |

Anti-inflammatory Activity Assessment

Another study evaluated the anti-inflammatory effects of various benzoxazine derivatives in animal models. The results indicated that these compounds could significantly reduce inflammation compared to control groups treated with standard anti-inflammatory drugs .

Propriétés

IUPAC Name |

ethyl 6-ethylsulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5S/c1-3-18-13(15)12-8-14-10-7-9(20(16,17)4-2)5-6-11(10)19-12/h5-7,12,14H,3-4,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDDJVVMBZGZBEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNC2=C(O1)C=CC(=C2)S(=O)(=O)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821417 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.